5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid is a compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals
Preparation Methods
The synthesis of 5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid typically involves the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group, followed by bromination at the 5-position. One common synthetic route includes the use of tert-butyl chloroformate for Boc protection and N-bromosuccinimide (NBS) for bromination . The reaction conditions often involve the use of organic solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced with various aryl or vinyl groups using palladium catalysts and boronic acids.
Scientific Research Applications
5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid has several applications in scientific research:
Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid largely depends on its derivatives and the context in which it is used. In medicinal chemistry, indole derivatives often interact with various molecular targets, including enzymes, receptors, and ion channels. The Boc protection group can be removed under acidic conditions to reveal the active indole moiety, which can then interact with biological targets .
Comparison with Similar Compounds
Similar compounds to 5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid include:
1-Boc-5-bromoindoline: This compound also features a Boc-protected indole with a bromine atom at the 5-position, but it differs in the saturation of the indole ring.
5-Bromoindole: Lacks the Boc protection and is more reactive due to the free indole nitrogen.
N-Boc-5-bromoindole: Similar in structure but with different substitution patterns on the indole ring.
These compounds share similar reactivity patterns but differ in their specific applications and the ease with which they can be further modified.
Properties
Molecular Formula |
C14H16BrNO4 |
---|---|
Molecular Weight |
342.18 g/mol |
IUPAC Name |
5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-6-carboxylic acid |
InChI |
InChI=1S/C14H16BrNO4/c1-14(2,3)20-13(19)16-5-4-8-6-10(15)9(12(17)18)7-11(8)16/h6-7H,4-5H2,1-3H3,(H,17,18) |
InChI Key |
GNAAEHDXFPWCAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C21)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.